molecular formula C13H18BrFN2O B1406950 2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol CAS No. 1517702-62-3

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

Cat. No.: B1406950
CAS No.: 1517702-62-3
M. Wt: 317.2 g/mol
InChI Key: UEOQZEFMKYOAMW-UHFFFAOYSA-N
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Description

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a piperazine ring, a structure recognized as a key pharmacophore in many approved drugs and investigative compounds . Scientific literature indicates that incorporating a piperazine moiety within a molecular framework can enhance biological activity, making this compound a valuable scaffold for developing novel therapeutic agents . Its specific structure suggests potential as a critical intermediate in synthesizing more complex molecules aimed at biologically relevant targets. Recent studies highlight that piperazine-linked molecular structures show promise as inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway, a well-established therapeutic target in diseases like breast cancer . Research into similar compounds has demonstrated their ability to inhibit cancer cell viability and bind strongly to the p65 subunit of NF-κB, thereby modulating pathways that control cell proliferation and survival . Therefore, this compound is positioned as a versatile building block for researchers developing and evaluating new small-molecule inhibitors, particularly in oncology and inflammatory disease research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(3-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c14-12-7-11(8-13(15)9-12)10-17-3-1-16(2-4-17)5-6-18/h7-9,18H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOQZEFMKYOAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Synthesis of Aromatic Precursors

The synthesis begins with the preparation of substituted benzoyl derivatives, such as 3-bromo-5-fluorobenzoic acid, which serve as key intermediates. These are typically obtained via halogenation of fluorobenzoic acids or similar aromatic compounds, followed by purification through recrystallization or chromatography.

Key Data:

  • Halogenation of fluorobenzoic acids yields 3-bromo-5-fluorobenzoic acid with high purity.
  • Recrystallization from ethanol or ethyl acetate ensures removal of impurities.

Formation of the Benzylpiperazine Intermediate

The core step involves coupling the aromatic acid derivative with piperazine to form a benzylpiperazine intermediate. This is achieved via amide bond formation using peptide coupling agents such as HBTU or EDCI in the presence of bases like DIPEA or sodium tert-butoxide.

Representative Procedure:

  • Dissolve 2-fluoro-5-bromo benzoic acid (or similar derivative) in anhydrous DMF.
  • Add DIPEA (or equivalent base) and HBTU to activate the acid.
  • Introduce piperazine derivative (e.g., cyclopropyl piperazine or substituted piperazine).
  • Stir at room temperature for 15–20 hours.
  • Purify by recrystallization from ethyl acetate or ethanol.

Research Findings:

  • Reactions conducted at 0°C to room temperature.
  • Yields typically range from 75% to 85%.

Introduction of the Ethanol Side Chain

The ethanol linkage is introduced via nucleophilic substitution or reductive amination, often involving halogenated ethanol derivatives or by direct alkylation:

Method A: Nucleophilic Substitution

  • React the benzylpiperazine intermediate with 2-bromoethanol or 2-chloroethanol under basic conditions.
  • Use potassium carbonate or sodium hydride as bases.
  • Conduct the reaction in polar aprotic solvents such as DMF or DMSO.
  • Reflux at 80–100°C for 12–24 hours.

Method B: Reductive Amination

  • Condense aldehyde or ketone derivatives with ethanolamine.
  • Reduce imines with sodium borohydride or lithium aluminum hydride.
  • Reaction conditions typically involve stirring at room temperature or mild heating.

Research Data:

  • Reductive amination in ethanol or methanol yields the ethanol-linked piperazine with high efficiency.
  • Reaction times vary from 10 hours to 2 days.

Final Purification and Characterization

The crude product is purified via:

  • Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes).
  • Recrystallization from ethanol or acetonitrile for high purity.

Characterization involves:

  • NMR spectroscopy (¹H, ¹⁹F, ¹³C)
  • HRMS for molecular weight confirmation
  • Melting point determination

Representative Data Table of Preparation Methods

Step Reactants Reagents Solvent Conditions Yield Notes
1 3-bromo-5-fluorobenzoic acid HBTU, DIPEA DMF Room temp, 15–20h 75–85% Aromatic acid activation
2 Benzoyl derivative Piperazine Ethanol Reflux, 15–20h 75–85% Amide bond formation
3 Benzylpiperazine 2-bromoethanol DMF or DMSO Reflux, 12–24h 70–80% Ethanol chain attachment
4 Final product Purification by chromatography Ethanol Room temp >90% Final purification

Research Findings and Notes

  • The use of peptide coupling agents like HBTU or EDCI significantly enhances coupling efficiency between aromatic acids and piperazine derivatives.
  • Reactions involving halogenated ethanol derivatives are preferred for attaching the ethanol moiety due to their reactivity.
  • Purification techniques such as recrystallization and chromatography are critical for obtaining high-purity compounds suitable for biological evaluation.
  • The synthesis pathway is adaptable, allowing for modifications to introduce different aromatic or side-chain functionalities.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution of the bromine atom could result in a variety of functionalized derivatives .

Scientific Research Applications

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperazine ring may play a role in binding to receptors or enzymes, while the bromine and fluorine atoms could influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between 2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol and related compounds:

Compound Name Substituents on Piperazine Functional Group Molecular Weight (g/mol) Key Biological Activity
This compound 3-Bromo-5-fluorobenzyl Ethanol ~356.2 (estimated) Not reported in evidence
4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde 4-Fluorophenyl Aldehyde ~314.3 AChE inhibition (moderate)
N-[3-(4-Phenylpiperazin-1-yl)-propyl] spiro derivatives (Compounds 5–7) Phenyl Spiro-cyclohexane ~400–450 High 5-HT2A affinity (Ki = 15–46 nM)
Ethyl 4-[4-(2-Bromobenzyl)piperazin-1-yl]benzoate 2-Bromobenzyl Benzoate ester 403.31 Not reported
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-fluorobenzoate 3-Chloro-5-(trifluoromethyl)pyridinyl Fluorobenzoate ester ~457.8 Not reported

Key Findings from Comparative Analysis

Halogen Effects: The dual 3-bromo-5-fluorobenzyl substituent in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance receptor binding compared to mono-halogenated analogs like 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde . Bromine’s larger atomic radius could improve hydrophobic interactions in target pockets.

Functional Group Impact: The ethanol group in the target compound likely improves aqueous solubility compared to aldehyde () or ester () analogs, favoring bioavailability . However, esters (e.g., ’s fluorobenzoate) may exhibit greater metabolic stability .

Receptor Affinity Trends :

  • Piperazine derivatives with spiro-cyclohexane groups () showed high 5-HT2A receptor affinity (Ki = 15–46 nM), but substitution with bulkier groups (e.g., beta-tetralone) reduced activity . This suggests the target compound’s 3-bromo-5-fluorobenzyl group may balance steric and electronic effects for optimal receptor interaction.

Synthetic Accessibility :

  • The synthesis of thiazolylhydrazone derivatives () involved condensation of piperazine-aldehydes with thiosemicarbazide, achieving yields >70% . Similar strategies could apply to the target compound, though bromo-fluorobenzyl precursors may require specialized handling.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s dual halogenation and ethanol group position it as a candidate for CNS-targeted therapies, though receptor-binding assays (e.g., 5-HT, AChE) are needed to validate activity.
  • Comparative Stability: Ester analogs () may outperform ethanol derivatives in metabolic stability studies, warranting further pharmacokinetic profiling.
  • Structural Optimization : Introducing spiro or pyridinyl groups () could refine receptor selectivity, albeit at the cost of synthetic complexity .

Biological Activity

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is a synthetic organic compound characterized by a piperazine ring attached to a 3-bromo-5-fluorobenzyl group and an ethanol moiety. This compound's unique structure, particularly the presence of both bromine and fluorine atoms, suggests potential biological activities that merit investigation in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

C13H15BrFN2O\text{C}_{13}\text{H}_{15}\text{BrF}\text{N}_2\text{O}

Properties

PropertyValue
Molecular Weight300.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound is not fully elucidated. However, it is believed that the piperazine ring may facilitate interactions with various biological targets, including receptors and enzymes. The halogen substituents (bromine and fluorine) may enhance the compound's reactivity and selectivity, potentially leading to specific biological effects.

Antimicrobial Activity

Research indicates that compounds with piperazine structures often exhibit significant antimicrobial properties. Preliminary studies have shown that this compound has potential activity against various pathogens, including:

  • Gram-positive bacteria
  • Gram-negative bacteria
  • Fungi

In a study assessing the antimicrobial spectrum, compounds similar to this one demonstrated selective activity against Chlamydia species, suggesting that derivatives could be developed as targeted treatments for infections caused by this pathogen .

Anticancer Potential

The compound's structural features suggest it may also possess anticancer properties. Research involving similar piperazine derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to confirm the efficacy of this compound in cancer models.

Study on Antichlamydial Activity

A study published in PMC explored the antichlamydial activity of piperazine-based compounds. It was found that certain derivatives exhibited selective inhibition of Chlamydia growth in HEp-2 cells, affecting inclusion numbers and morphology . This suggests that this compound could be a promising candidate for further development against Chlamydia infections.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. In preliminary assessments, compounds similar to this compound were tested for cytotoxicity against human cell lines. The results indicated minimal toxicity at effective concentrations, which is promising for its potential therapeutic applications .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Attributes
2-(4-(4-Bromophenyl)piperazin-1-yl)ethanolPiperazine ring, bromophenyl groupLacks fluorine substitution
2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethanolPiperazine ring, chlorobenzyl groupContains chlorine instead of bromine and fluorine
2-(4-(3-Trifluoromethylbenzyl)piperazin-1-yl)ethanolPiperazine ring, trifluoromethyl groupEnhanced lipophilicity due to trifluoromethyl group

The dual halogen substitution (bromine and fluorine) in this compound may enhance its reactivity compared to these similar compounds, potentially leading to improved biological activity.

Q & A

Basic: What are optimal synthetic routes for preparing 2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol?

Answer:
The synthesis typically involves coupling a bromo-fluorobenzyl halide with a piperazine-ethanol precursor. A general protocol includes:

  • Reacting 1-(3-bromo-5-fluorobenzyl)piperazine with 2-bromoethanol or ethylene oxide in a polar aprotic solvent (e.g., DCM or THF) using a base like DIPEA (N,N-diisopropylethylamine).
  • Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or crystallization with diethyl ether .
  • Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 molar ratio of benzyl halide to piperazine) and reaction time (6–12 hours at 60°C).

Basic: How can the purity and identity of this compound be verified?

Answer:

  • Analytical HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : δ 7.30–7.50 (Ar-H from bromo-fluorobenzyl), 3.80–3.90 (CH2-OH), 2.40–3.50 (piperazine and ethanol CH2 groups) .
    • ¹³C NMR : Confirm presence of quaternary carbons from the bromo-fluorobenzyl group (δ 115–135 ppm).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to C13H17BrFN2O (calculated: ~339.2).

Advanced: How to troubleshoot low yields in the alkylation step during synthesis?

Answer:
Common issues and solutions:

  • Side reactions : Competing N-alkylation on piperazine. Use a bulky base (e.g., DIPEA) to favor mono-alkylation .
  • Incomplete reaction : Extend reaction time (24 hours) or increase temperature (reflux in DCM at 40°C).
  • Purification challenges : Replace flash chromatography with preparative TLC or recrystallization from ethanol/water .
  • Intermediate characterization : Use LC-MS to identify unreacted starting materials or byproducts.

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on modifying critical regions:

  • Benzyl substituents : Replace bromo/fluoro with other halogens (e.g., Cl, I) or electron-withdrawing groups to assess impact on target binding .
  • Piperazine ring : Introduce methyl or acetyl groups to evaluate steric effects.
  • Ethanol moiety : Replace with other polar groups (e.g., carboxylic acid) to study solubility-bioactivity trade-offs.
    Methodology :
  • Synthesize analogs using parallel synthesis.
  • Test in bioassays (e.g., kinase inhibition, antimicrobial activity) and correlate with computational docking (e.g., AutoDock Vina) .

Advanced: How to resolve conflicting bioactivity data in literature for similar piperazine derivatives?

Answer:

  • Assay standardization : Compare IC50 values under identical conditions (e.g., cell line, incubation time). For example, variations in cytotoxicity assays may arise from differing MTT assay protocols .
  • Structural validation : Confirm reported analogs’ purity and stereochemistry (via X-ray crystallography using OLEX2 ).
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers due to methodological bias .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood due to potential inhalation hazards.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • First aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How to assess metabolic stability of this compound in preclinical studies?

Answer:

  • In vitro assays :
    • Liver microsomes : Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS over 60 minutes .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In silico tools : Use ADMET Predictor™ or SwissADME to estimate metabolic hotspots (e.g., piperazine N-oxidation) .

Basic: What crystallographic methods are suitable for determining its 3D structure?

Answer:

  • X-ray diffraction : Grow single crystals via slow evaporation (solvent: ethanol/chloroform).
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure refinement : Employ OLEX2 for solving via intrinsic phasing and refining with SHELXL .
  • Key metrics : Report R-factor (<0.05), bond lengths (1.3–1.5 Å for C-N), and torsion angles .

Advanced: How to optimize formulation for in vivo delivery?

Answer:

  • Lipid nanoparticles (LNPs) : Encapsulate using ionizable lipids (e.g., DLin-MC3-DMA) via microfluidics. Characterize size (70–100 nm) via DLS and encapsulation efficiency (>80%) via HPLC .
  • Solubility enhancement : Use co-solvents (PEG-400/ethanol) or cyclodextrin complexes .
  • Stability testing : Store at 4°C and monitor degradation over 4 weeks via LC-MS.

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Treat cells with compound (10 µM), heat shock (45–60°C), and detect target protein stabilization via Western blot .
  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate target proteins, identified via mass spectrometry .
  • Knockdown controls : CRISPR/Cas9 knockout of putative targets to confirm loss of compound activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

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